Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1255098-87-3
VCID: VC0058718
InChI: InChI=1S/C10H7ClFNO2/c1-15-10(14)8-3-5-2-6(11)4-7(12)9(5)13-8/h2-4,13H,1H3
SMILES: COC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.619

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

CAS No.: 1255098-87-3

Cat. No.: VC0058718

Molecular Formula: C10H7ClFNO2

Molecular Weight: 227.619

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate - 1255098-87-3

Specification

CAS No. 1255098-87-3
Molecular Formula C10H7ClFNO2
Molecular Weight 227.619
IUPAC Name methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C10H7ClFNO2/c1-15-10(14)8-3-5-2-6(11)4-7(12)9(5)13-8/h2-4,13H,1H3
Standard InChI Key XIVIFWHIIZITDS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl

Introduction

Chemical Properties and Structure

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate consists of an indole core with specific substituents: a methyl carboxylate group at position 2, a chlorine atom at position 5, and a fluorine atom at position 7. The presence of these halogen atoms significantly influences its chemical reactivity and biological activity.

Basic Identifiers and Properties

PropertyValueSource
IUPAC NameMethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
CAS Registry Number1255098-87-3
Molecular FormulaC₁₀H₇ClFNO₂
Molecular Weight227.62 g/mol
Standard InChIInChI=1S/C10H7ClFNO2/c1-15-10(14)8-3-5-2-6(11)4-7(12)9(5)13-8/h2-4,13H,1H3
Standard InChIKeyXIVIFWHIIZITDS-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl

Structural Features

The compound features an indole ring system, which consists of a benzene ring fused to a pyrrole ring. The strategic positioning of the substituents contributes to its unique chemical behavior:

  • The methyl carboxylate group at the C-2 position provides a site for further functionalization

  • The chlorine atom at the C-5 position enhances lipophilicity and metabolic stability

  • The fluorine atom at the C-7 position affects the electronic distribution of the aromatic system, potentially influencing binding interactions with biological targets

This structural arrangement creates a distinctive electronic profile that contributes to the compound's potential pharmaceutical relevance.

Synthesis Methods

Several synthetic routes have been established for the preparation of methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, with the Fischer indole synthesis being one of the most common approaches.

Fischer Indole Synthesis

The Fischer indole synthesis typically involves the reaction of an appropriately substituted phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, this would involve using a 3-chloro-5-fluoro-phenylhydrazine derivative with a suitable carbonyl compound .

Modification of Pre-existing Indoles

Another approach involves halogenation of an appropriately substituted indole-2-carboxylate. This method requires selective halogenation to introduce the chlorine and fluorine atoms at the desired positions .

Laboratory Preparation Example

A specific example of laboratory preparation is documented in the supporting information of a research paper published by the Royal Society of Chemistry:

"Prepared following General Procedure A: methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate (48 mg, 0.21 mmol, 1.0 equiv), di-tert-butyl dicarbonate (51 mg, 0.24 mmol, 1.1 equiv), 4-dimethylaminopyridine (3.0 mg, 0.025 mmol, 0.12 equiv) and Et₃N (23 mg, 0.23 mmol, 1.1 equiv)."

This procedure describes the protection of the nitrogen atom in the indole ring with a tert-butoxycarbonyl (Boc) group, a common step in further functionalization of the compound for various synthetic applications.

Comparative Analysis with Related Compounds

Several structural analogs of methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate have been reported in the literature, differing in the position of the halogen substituents or the nature of the functional groups.

Structural Analogs

CompoundCAS NumberKey DifferencesReference
Methyl 5-chloro-1H-indole-2-carboxylate87802-11-7Lacks the fluorine substituent
Methyl 5-fluoro-1H-indole-2-carboxylate167631-84-7Lacks the chlorine substituent, only has a fluorine at position 5
Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate169674-14-0Fluorine at position 6 instead of 7
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate480450-89-3Fluorine at position 4 instead of 7

Structure-Activity Relationship Considerations

The positioning of halogen atoms on the indole ring significantly affects the electronic properties and three-dimensional structure of the molecule, which in turn influences its biological activity. For instance:

  • The placement of fluorine at position 7 in methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate may offer different binding interactions compared to its placement at positions 4 or 6 in the analogs

  • The combination of chlorine at position 5 and fluorine at position 7 creates a unique electronic distribution that might enhance specific biological activities

Physical Properties

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate possesses physical properties that are characteristic of halogenated indole carboxylates.

Solubility and Stability

While specific solubility data for methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is limited in the available sources, it is generally expected to be:

  • Soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide

  • Poorly soluble in water due to its hydrophobic nature

  • Relatively stable under standard laboratory conditions when protected from light and moisture

Spectroscopic Properties

Compounds of this class typically exhibit characteristic spectroscopic features:

  • In ¹H NMR, the N-H proton of the indole typically appears as a broad singlet at around 8-9 ppm

  • The methyl ester protons would appear as a singlet at approximately 3.9-4.0 ppm

  • The aromatic protons of the indole ring would show characteristic splitting patterns influenced by the presence of the chlorine and fluorine substituents

Research Applications and Future Directions

Current Research Status

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is primarily being studied in the context of medicinal chemistry and organic synthesis. Its use as a building block for more complex molecules with potential biological activity is a key area of interest .

Future Research Directions

Several promising research avenues for this compound include:

  • Exploration of its potential as a scaffold for developing new pharmaceutical agents

  • Investigation of structure-activity relationships to optimize biological activity

  • Development of more efficient synthetic routes for its preparation

  • Study of its interactions with specific biological targets to elucidate mechanisms of action

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